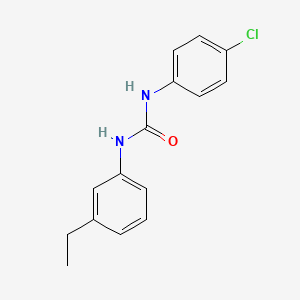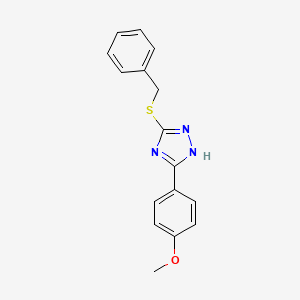
N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide, commonly known as CPTH, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. CPTH was initially developed as a histone acetyltransferase inhibitor, but it has since been found to have a wide range of other biological effects.
作用机制
CPTH exerts its biological effects by inhibiting histone acetyltransferases (HATs). HATs are enzymes that acetylate histones, which leads to the activation of gene transcription. By inhibiting HATs, CPTH reduces the level of gene transcription and alters the expression of genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
CPTH has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in neurodegenerative diseases, and inhibit the production of pro-inflammatory cytokines in inflammation. CPTH has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
实验室实验的优点和局限性
CPTH has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of HATs in biological processes. However, there are also limitations to using CPTH in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, CPTH has been found to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
For the study of CPTH include developing more potent and selective HAT inhibitors, studying the role of HATs in epigenetic regulation, and improving methods for synthesizing and purifying CPTH.
合成方法
CPTH can be synthesized by reacting 3-chloro-4-fluoroaniline with propionyl chloride to form N-(3-chloro-4-fluorophenyl)-2-propionylaniline. This intermediate is then reacted with thiosemicarbazide to form the final product, N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide. The synthesis method of CPTH has been extensively studied and optimized to improve yield and purity.
科学研究应用
CPTH has been found to have a wide range of scientific research applications. It has been studied as a potential therapeutic agent for cancer, neurodegenerative diseases, and inflammation. CPTH has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, CPTH has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(propanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN3OS/c1-2-9(16)14-15-10(17)13-6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVFWBGMPOPNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-propanoylhydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)